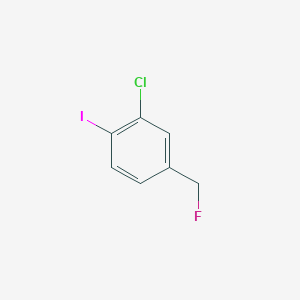

3-Chloro-4-iodobenzyl fluoride

Description

3-Chloro-4-iodobenzyl fluoride is a halogenated aromatic compound featuring a benzyl fluoride backbone substituted with chlorine at the 3-position and iodine at the 4-position of the benzene ring. Its molecular formula is inferred as C₇H₅ClIF, with an approximate molecular weight of 270.35 g/mol (calculated from atomic masses). This compound is commercially available as a high-purity specialty chemical, priced at €621.00 per gram (bulk discounts may apply) . The presence of both electron-withdrawing (Cl, F) and heavy halogen (I) substituents imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

2-chloro-4-(fluoromethyl)-1-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOFHBGUCKCIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CF)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-4-iodobenzyl fluoride can be achieved through several methods One common approach involves the halogenation of benzyl fluoride derivativesIndustrial production methods may involve the use of catalysts to enhance the efficiency and selectivity of the halogenation process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom in the 4-position undergoes nucleophilic substitution under specific conditions due to its relatively low bond dissociation energy. Key findings include:

1.1. Aromatic Halogen Exchange

Iodine can be replaced by other nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

1.2. Directed Ortho-Metalation

The fluorine atom directs lithiation at the ortho position, enabling further functionalization:

Radical-Mediated Reactions

The compound participates in radical chain mechanisms, particularly in halogenation and coupling processes:

2.1. Decarboxylative Halogenation

While not directly observed in this compound, analogous iodobenzene derivatives undergo radical-initiated decarboxylation. For example, acyl hypohalites decompose to form alkyl radicals, which abstract halogens :

2.2. Photochemical Reactions

UV irradiation in the presence of bromine generates mixed halogenated products via radical intermediates .

3.1. Iodine Reduction

The iodine substituent is selectively reduced using hydride sources:

3.2. Oxidation of the Benzyl Fluoride Group

While the C–F bond is generally stable, strong oxidants (e.g., KMnO₄) can oxidize the methylene group to a ketone in acidic media.

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed couplings:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 60–85% |

| Ullmann Coupling | CuI, K₂CO₃, DMF, 120°C | Diiodo-linked polymers | 70% |

Comparative Reactivity

The substituents influence reaction pathways:

- Iodine : Most reactive toward substitution (due to weaker C–I bond).

- Chlorine : Less reactive but stabilizes intermediates via inductive effects.

- Fluorine : Directs electrophilic substitution to meta positions and stabilizes transition states through resonance .

Mechanistic Insights

Scientific Research Applications

3-Chloro-4-iodobenzyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodobenzyl fluoride involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-chloro-4-iodobenzyl fluoride and analogous halogenated aromatic compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 3-chloro-4-iodobenzotrifluoride (CF₃) is strongly electron-withdrawing compared to the benzyl fluoride group (CH₂F) in the target compound, altering reactivity in electrophilic substitutions .

Functional Group Impact :

- Benzyl Fluoride vs. Benzoic Acid : The benzoic acid derivative (3-bromo-5-fluorobenzoic acid) exhibits acidity (pKa ~2.5–3.5) due to the -COOH group, whereas the benzyl fluoride group in the target compound is less acidic and more nucleophilic .

Commercial and Synthetic Relevance: The high cost of this compound reflects its specialized use in niche syntheses, whereas 3-bromo-5-fluorobenzoic acid is more affordable and widely used in drug development . 3-Chloro-N-phenyl-phthalimide serves as a monomer for polyimides, highlighting a divergent application in polymer science compared to the target compound’s undefined but likely synthetic roles .

Limitations and Contradictions

- Data Gaps : Critical parameters (e.g., solubility, stability) for this compound are absent in the evidence, limiting direct comparisons.

Biological Activity

3-Chloro-4-iodobenzyl fluoride is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzyl group substituted with chlorine and iodine atoms. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that halogenated benzyl compounds, including this compound, exhibit anticancer properties. A study demonstrated that certain derivatives can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, the compound's ability to interact with cellular receptors involved in apoptosis has been highlighted in various studies .

Table 1: Anticancer Activity of Halogenated Benzyl Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (prostate) | 25.47 | Induction of apoptosis |

| 5-Farnesyloxycoumarin | DU145 (prostate) | 27.84 | DNA damage and cell cycle arrest |

| Sorafenib | Various | 32.01 | Multi-kinase inhibition |

Antimicrobial Activity

The antimicrobial properties of halogenated compounds are well-documented. Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive bacteria, comparable to established antibiotics such as ciprofloxacin . This antimicrobial efficacy is attributed to the compound's ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Comparable to ciprofloxacin |

| Escherichia coli | 20 | Higher than fluconazole |

Case Studies

Several case studies have explored the biological applications of halogenated benzyl compounds:

- Case Study on Anticancer Effects : A research project investigated the effects of various halogenated benzyl derivatives on prostate cancer cell lines. The study found that specific substitutions at the benzyl position enhanced cytotoxicity, leading to increased apoptosis rates in treated cells .

- Antimicrobial Efficacy Study : In a comparative study, this compound was tested against common pathogens. Results showed that it inhibited growth effectively, suggesting potential as a therapeutic agent for bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways by interacting with cellular receptors and enzymes involved in programmed cell death.

- Membrane Disruption : Its lipophilicity allows it to integrate into bacterial membranes, leading to structural destabilization and cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.